2,4-Bis(trifluoromethyl)-7-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,8-naphthyridine
Description
The compound 2,4-Bis(trifluoromethyl)-7-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,8-naphthyridine is a fluorinated naphthyridine derivative with a piperazine-linked 3-(trifluoromethyl)phenyl substituent. Its structural complexity arises from:
- A 1,8-naphthyridine core (a bicyclic heteroaromatic system with two nitrogen atoms).
- 2,4-Bis(trifluoromethyl) groups enhancing lipophilicity and metabolic stability.
- A piperazine ring at position 7, substituted with a 3-(trifluoromethyl)phenyl group, which may influence receptor binding and pharmacokinetics .
Properties
IUPAC Name |
2,4-bis(trifluoromethyl)-7-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-1,8-naphthyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F9N4/c22-19(23,24)12-2-1-3-13(10-12)33-6-8-34(9-7-33)17-5-4-14-15(20(25,26)27)11-16(21(28,29)30)31-18(14)32-17/h1-5,10-11H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQGTISEWZNWNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F)C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F9N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(trifluoromethyl)-7-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,8-naphthyridine typically involves multiple steps, starting with the preparation of the naphthyridine core. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The piperazine moiety can be introduced through reactions such as the aza-Michael addition between diamines and sulfonium salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(trifluoromethyl)-7-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Substitution reactions, particularly involving the trifluoromethyl groups, can lead to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
2,4-Bis(trifluoromethyl)-7-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,8-naphthyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-Bis(trifluoromethyl)-7-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,8-naphthyridine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues
7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine
- Structure : Differs by replacing the piperazine substituent with a chlorine atom at position 5.
- Properties :
Ethyl 1-(3-chloro-2-fluorobenzyl)-4-oxo-7-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,4-dihydro-1,8-naphthyridine-3-carboxylate (Compound 27)
- Structure : Shares the 7-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl} group but includes an ethyl carboxylate ester and a 3-chloro-2-fluorobenzyl substituent.
- Properties :
1-(3-Trifluoromethylphenyl)piperazine Derivatives
- Examples : Compounds 11d and 11e from .
- Structure : Urea-linked thiazole-piperazine derivatives with 3-(trifluoromethyl)phenyl groups.
- Properties :
- Molecular weight: ~534 g/mol (similar to the target compound).
- Yield: 85–87% (comparable to naphthyridine-based syntheses) .
Functional Analogues
6-(2,4-Bis(trifluoromethyl)phenyl)-2-(pyridin-2-yl)-1,8-naphthyridine
- Structure : Retains the bis(trifluoromethyl)phenyl group but substitutes the piperazine ring with a pyridine moiety.
- Synthesis : Achieved via Stille coupling (79.6% yield), highlighting versatility in modifying position 6 .
- Applications: Potential as a luminescent material or metalloenzyme inhibitor .
1,7-Naphthyridine-Based Inhibitors
- Example : Compound 40 ().
- Structure : 1,7-Naphthyridine core with a trifluoromethyl biphenyl group.
- Properties :
- Molecular weight: 476.2 g/mol.
- Bioactivity: Exhibits selective inhibition (e.g., kinase targets) due to the 1,7-naphthyridine scaffold .
Comparative Data Table
Biological Activity
2,4-Bis(trifluoromethyl)-7-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,8-naphthyridine (CAS: 477851-80-2) is a synthetic compound notable for its potential therapeutic applications. Its complex structure features multiple trifluoromethyl groups and a naphthyridine core, suggesting significant biological activity that warrants detailed investigation.
- Molecular Formula : C21H15F9N4
- Molecular Weight : 494.36 g/mol
- CAS Number : 477851-80-2
Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. Specifically, the presence of piperazine and trifluoromethyl groups suggests potential activity in modulating neurotransmitter systems and inhibiting phosphodiesterases (PDEs) .
Antidepressant Potential
A study highlighted the synthesis of derivatives related to 2,4-bis(trifluoromethyl) compounds, which demonstrated affinity for serotonin receptors (5-HT1A and 5-HT7). These receptors are crucial in the modulation of mood and anxiety, indicating that similar compounds may hold antidepressant properties .
Anticancer Activity
Another area of interest is the anticancer potential of this compound. Compounds with naphthyridine scaffolds have shown promise in inhibiting cancer cell proliferation by inducing apoptosis. For instance, derivatives have been tested against various cancer cell lines, demonstrating significant cytotoxicity while sparing normal cells .
Inhibition of Phosphodiesterases
The compound's ability to inhibit phosphodiesterases (specifically PDE4B and PDE10A) has been noted in studies focusing on related chemical structures. This inhibition can lead to increased levels of cyclic AMP (cAMP), which plays a critical role in cellular signaling pathways involved in mood regulation and cancer progression .
Study 1: Antidepressant Activity
In a pharmacological evaluation, a series of piperazine derivatives were synthesized and tested for their binding affinity to serotonin receptors. The results indicated that certain derivatives exhibited significant binding affinities, suggesting potential antidepressant effects .
Study 2: Anticancer Evaluation
A recent study evaluated the anticancer effects of naphthyridine derivatives against human cancer cell lines such as MCF-7 (breast cancer) and Hela (cervical cancer). The results showed that these compounds induced G2/M phase arrest and apoptosis in treated cells, highlighting their potential as anticancer agents .
Data Table: Summary of Biological Activities
Q & A
Q. What mechanistic studies are needed to clarify its metabolic stability?
- Methodological Answer :
- In vitro Metabolism : Use human liver microsomes (HLMs) with NADPH cofactor to identify CYP450-mediated oxidation sites. LC-MS/MS tracks metabolites (e.g., hydroxylation at naphthyridine C3) .
- Isotope Labeling : Synthesize ¹⁴C-labeled analogs to quantify excretion pathways in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
